Sigma-1 Receptor Affinity and Subtype Selectivity: 2,7-Diazaspiro[3.5]nonane vs. Diazabicyclo[4.3.0]nonane Core Comparison
In a head-to-head scaffold comparison study by Dichiara et al. (2023), 2,7-diazaspiro[3.5]nonane derivatives consistently outperformed structurally analogous diazabicyclo[4.3.0]nonane compounds in S1R binding affinity. Compound 4b (AD186), bearing the 2,7-diazaspiro[3.5]nonane core with an N2-benzyl moiety, exhibited Ki(S1R) = 2.7 nM and Ki(S2R) = 27 nM, representing an approximately 10-fold S1R-over-S2R selectivity ratio (KiS2R/KiS1R ≈ 10) [1]. In contrast, the top-performing diazabicyclo[4.3.0]nonane derivative 8f showed Ki(S1R) = 10 nM with Ki(S2R) = 165 nM (ratio ≈ 16.5), while the majority of diazabicyclo[4.3.0]nonane analogs (e.g., 8a, 8b, 8d, 8e) displayed substantially weaker S1R affinity (Ki range: 108–1726 nM) [1]. The structurally related compound 5b (AB21) with a modified distal hydrophobic region also achieved Ki(S1R) = 13 nM and Ki(S2R) = 102 nM, confirming the scaffold's ability to maintain high S1R affinity with tuneable selectivity [1]. In functional in vivo assays, compound 5b produced complete reversal of mechanical allodynia at 20 mg/kg in a capsaicin-induced pain model, with the effect fully abolished by the selective S1R agonist PRE-084, confirming S1R antagonist-mediated analgesia [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and subtype selectivity (KiS2R/KiS1R ratio) |
|---|---|
| Target Compound Data | Compound 4b (2,7-diazaspiro[3.5]nonane core, N2-benzyl): Ki(S1R) = 2.7 ± 0.4 nM, Ki(S2R) = 27 ± 4 nM, selectivity ratio ≈ 10; Compound 5b: Ki(S1R) = 13 ± 1.8 nM, Ki(S2R) = 102 ± 15 nM; in vivo antiallodynic efficacy at 20 mg/kg. |
| Comparator Or Baseline | Diazabicyclo[4.3.0]nonane derivatives: Compound 8f: Ki(S1R) = 10 ± 1.6 nM, Ki(S2R) = 165 ± 36 nM; Compound 8c: Ki(S1R) = 19 ± 2.6 nM, Ki(S2R) = 126 ± 19 nM; Compound 8a: Ki(S1R) = 254 ± 32 nM; Compound 8b: Ki(S1R) = 505 ± 88 nM; Compound 8d: Ki(S1R) = 1726 ± 403 nM. |
| Quantified Difference | The 2,7-diazaspiro[3.5]nonane scaffold yields S1R affinity up to ~640-fold greater than the weakest diazabicyclo[4.3.0]nonane analog (Ki 2.7 nM vs. 1726 nM). Compound 4b shows 3.7-fold greater S1R affinity than the best diazabicyclo[4.3.0]nonane compound (2.7 nM vs. 10 nM). |
| Conditions | In vitro radioligand binding assays using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) on membranes from stably transfected cell lines; in vivo capsaicin-induced mechanical allodynia model in mice. |
Why This Matters
For procurement decisions in sigma receptor drug discovery, the 2,7-diazaspiro[3.5]nonan-1-one scaffold has been quantitatively demonstrated to generate ligands with single-digit nanomolar S1R affinity that are mechanistically linked to in vivo analgesic efficacy, whereas the more flexible diazabicyclo[4.3.0]nonane core cannot achieve comparable potency across the series.
- [1] Dichiara, M.; Cosentino, G.; Pasquinucci, L.; et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem. Neurosci. 2023, 14 (10), 1845–1858. DOI: 10.1021/acschemneuro.3c00074. View Source
